2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide
描述
The compound 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide features a complex heterocyclic core comprising fused pyrazole, thiazole, and pyrimidinone rings, with a 4-fluorophenyl substituent at position 1 and a pyridin-4-ylmethyl acetamide group at position 4. Its synthesis likely involves multi-step heterocyclization reactions, analogous to methods reported for structurally related compounds. For instance, pyrazolo[3,4-d]pyrimidinone derivatives are often synthesized via reactions of substituted phenacyl chlorides with thioxopyrimidine precursors under reflux conditions in ethanol , or through coupling reactions using caesium carbonate in dry N,N-dimethylformamide (DMF) . The acetamide side chain may be introduced via nucleophilic substitution or condensation with chloroacetamide derivatives, as seen in N-substituted pyrazolo-pyrimidinone syntheses .
属性
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c22-14-1-3-15(4-2-14)28-19-17(11-25-28)20(30)27-16(12-31-21(27)26-19)9-18(29)24-10-13-5-7-23-8-6-13/h1-8,11,16H,9-10,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQYVEMZAJWCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and implications in medicinal chemistry.
Synthesis of the Compound
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Pyrazolo[3,4-d]thiazolo scaffold : Utilizing 4-fluorobenzaldehyde and malononitrile in a refluxing ethanol solution.
- Introduction of the Acetamide group : The pyridin-4-ylmethyl moiety is introduced through a coupling reaction with an appropriate acyl chloride.
This synthetic pathway ensures high yields and purity of the final product, which is crucial for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
- Thiazolo[5,4-d]pyrimidine derivatives have shown significant antiproliferative activity against various human cancer cell lines. In particular, one derivative exhibited an IC50 value of 4.64 μM against gastric cancer cells (MGC-803), demonstrating selective toxicity towards cancer cells over normal cells .
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of key signaling pathways : Many thiazole and pyrimidine derivatives act as inhibitors of kinases involved in cell proliferation and survival.
- Induction of apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Anti-inflammatory Activity
Compounds within this chemical class have also been evaluated for their anti-inflammatory properties. For example:
- Studies on related pyrimidine analogs indicated significant inhibition of pro-inflammatory cytokines in vitro . This suggests that the target compound may also possess therapeutic potential in inflammatory diseases.
Antimicrobial Activity
Emerging research indicates that derivatives similar to the target compound may exhibit antimicrobial properties:
- Certain thiazolo-pyrimidine compounds have demonstrated effectiveness against bacterial strains by inhibiting fatty acid biosynthesis pathways . This highlights their potential as novel antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Enhances anticancer activity |
| Pyridinylmethyl | Increases selectivity towards cancer cells |
| Acetamide group | Contributes to overall stability and bioavailability |
These modifications can lead to improved potency and selectivity for specific biological targets.
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of thiazolo[5,4-d]pyrimidines and evaluated their cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Assessment
In vivo studies demonstrated that similar compounds significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like ibuprofen . This positions them as promising candidates for treating inflammatory conditions.
相似化合物的比较
Comparison with Similar Compounds
Key Differences and Implications
Core Heterocycles: The target compound’s pyrazolo-thiazolo-pyrimidinone core distinguishes it from simpler pyrazolo-pyrimidinones (e.g., ) or benzoxazine-pyrimidine hybrids (e.g., ).
Substituent Profiles: The pyridin-4-ylmethyl acetamide group is unique compared to arylthioether (), triazole-thiol (), or chromenone () substituents. This polar side chain could improve solubility or target engagement compared to non-polar analogs. The 4-fluorophenyl group is a common feature in fluorinated bioactive compounds (e.g., ), likely contributing to metabolic stability and hydrophobic interactions.
Synthetic Complexity :
- The target’s synthesis may require more stringent conditions than analogs due to the fused thiazole ring. For example, demonstrates that pyrrolo-thiazolo-pyrimidines necessitate sequential heterocyclization steps with specialized reagents (e.g., phenylisothiocyanate) , suggesting similar complexity for the target.
Functional Group Diversity :
- Unlike N-arylpiperazine or chloroacetamide derivatives (), the pyridin-4-ylmethyl group in the target provides a basic nitrogen atom, which could facilitate salt formation or hydrogen bonding in therapeutic applications.
常见问题
Basic Research Questions
Q. What are the key challenges in optimizing the synthetic route for this compound, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis of polyheterocyclic compounds like this requires careful control of reaction conditions. For example, regioselectivity in pyrazolo-pyrimidine systems can be influenced by substituent positioning and solvent polarity. Evidence from similar syntheses suggests using N-substituted α-chloroacetamides under reflux in aprotic solvents (e.g., DMF) to direct substituents to the 6-position of the pyrazolo[3,4-d]pyrimidine core . Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Resolve complex splitting patterns from fluorophenyl and pyridinylmethyl groups. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (~8.1–7.2 ppm), while the pyridinylmethyl acetamide exhibits NH proton signals near 10–11 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., calculated [M+H]+ = 481.1423) and detect isotopic patterns from fluorine and chlorine .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Methodological Answer : Due to the compound’s lipophilic nature (LogP ~3.5), use co-solvents like DMSO (≤0.1% v/v) for initial dissolution, followed by dilution in assay buffers (e.g., PBS). Stability studies (24–72 hrs) at 4°C and 37°C should be conducted to identify degradation products via LC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and binding interactions with biological targets?
- Methodological Answer :
- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrimidinone ring may act as a hydrogen-bond acceptor .
- Molecular Dynamics (MD) Simulations : Model interactions with kinase targets (e.g., EGFR or JAK2) using docking software (AutoDock Vina) and validate with free-energy perturbation (FEP) calculations .
- ADMET Prediction : Use tools like SwissADME to estimate metabolic stability, emphasizing the role of the 4-fluorophenyl group in reducing oxidative metabolism .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
- Off-Target Screening : Use panels like Eurofins’ CEREP to identify non-specific binding.
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) and cellular proliferation assays (MTT) .
Q. What strategies improve the compound’s selectivity for therapeutic targets while minimizing off-target effects?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies : Modify substituents on the pyridinylmethyl group (e.g., replace pyridin-4-yl with pyridin-3-yl) to alter steric and electronic profiles .
- Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to map binding partners .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
